3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7FN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Formation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid
Reduction: 3-Fluoro-5-(1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyrazolyl group on the benzene ring. This unique structure can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-fluoro-5-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-8(7-14)5-10(6-9)13-3-1-2-12-13/h1-7H |
InChI Key |
BSGLGGYNQNIMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
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